molecular formula C14H21Cl2N5 B1430287 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610377-13-3

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1430287
CAS No.: 1610377-13-3
M. Wt: 330.3 g/mol
InChI Key: XSCWRNSORYXTGL-UHFFFAOYSA-N
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Description

1-{[1-(2-Methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride (CAS: 1610377-13-3) is a piperazine derivative functionalized with a 1,2,3-triazole ring substituted at the 2-methylphenyl position. Its molecular formula is C₁₅H₂₁Cl₂N₅, with a molecular weight of 342.26 g/mol. The compound is a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications. It belongs to a class of hybrid molecules combining piperazine’s flexibility with the triazole ring’s metabolic stability, often explored for CNS and antimicrobial applications .

Properties

IUPAC Name

1-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.2ClH/c1-12-4-2-3-5-14(12)19-13(10-16-17-19)11-18-8-6-15-7-9-18;;/h2-5,10,15H,6-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCWRNSORYXTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1-(2-methylphenyl)-1H-1,2,3-triazole Intermediate

The 1,2,3-triazole ring is efficiently constructed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a highly regioselective reaction yielding 1,4-disubstituted triazoles.

  • Azide precursor preparation: The 2-methylphenyl azide is synthesized from 2-methyl aniline via diazotization followed by substitution with sodium azide.
  • Alkyne precursor preparation: A suitable alkyne bearing a reactive functional group (e.g., propargyl bromide) is prepared or commercially obtained.
  • Cycloaddition reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (often generated in situ from copper sulfate and sodium ascorbate) in solvents such as water, ethanol, or a mixture, at room temperature or slightly elevated temperatures.

This step yields the 1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl)methyl intermediate with high yield and purity.

Coupling with Piperazine

The methylene linker is introduced by alkylation of piperazine with the triazole intermediate bearing a suitable leaving group (e.g., bromomethyl or chloromethyl group).

  • The reaction is typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Mild bases such as triethylamine or pyridine facilitate the nucleophilic substitution.
  • Reaction temperatures range from room temperature to 60 °C, monitored by thin-layer chromatography (TLC) until completion.

Formation of the Dihydrochloride Salt

The free base of the coupled product is converted to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or ethanol.

  • The mixture is stirred at room temperature or slightly cooled overnight.
  • The salt precipitates as a white solid, which is filtered, washed, and dried.
  • This step improves compound stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Yield (%) Notes
Azide formation 2-methyl aniline + NaNO2 + NaN3 (diazotization and azide substitution) Water 0–5 °C 80–90 Careful control of temperature to avoid side reactions
CuAAC cycloaddition 2-methylphenyl azide + propargyl bromide + CuSO4 + sodium ascorbate H2O/EtOH (1:1) RT to 50 °C 85–95 High regioselectivity for 1,4-disubstituted triazole
Alkylation with piperazine Triazole-methylene bromide + piperazine + triethylamine THF or DMF 25–60 °C 75–85 Controlled addition to minimize side reactions
Salt formation Free base + HCl (gaseous or solution) Ethyl acetate or ethanol RT to 10 °C 90–95 Precipitation of pure dihydrochloride salt, improves stability

Research Findings and Optimization Insights

  • Catalyst choice: Copper(I) catalysts generated in situ from copper sulfate and sodium ascorbate are preferred for their mildness and environmental compatibility.
  • Solvent effects: Mixed aqueous-organic solvents enhance solubility of both azide and alkyne precursors, improving reaction rates and yields.
  • Temperature control: Lower temperatures during azide formation prevent decomposition; moderate temperatures during cycloaddition optimize conversion without side products.
  • Base selection: Triethylamine and pyridine serve as effective bases in the alkylation step, balancing reactivity and minimizing byproducts.
  • Purification: Recrystallization from methylene chloride or ethyl acetate yields high-purity dihydrochloride salts suitable for pharmaceutical applications.

Comparative Table of Key Preparation Parameters

Parameter Preferred Conditions Alternative Options Impact on Product Quality
Azide formation temp. 0–5 °C Up to 10 °C Lower temp reduces side reactions
CuAAC solvent H2O/EtOH (1:1) Pure ethanol, DMF Mixed solvent improves solubility and yield
Catalyst system CuSO4 + sodium ascorbate CuI, CuBr In situ generation preferred for mildness
Alkylation base Triethylamine Pyridine, DIPEA Base strength influences reaction rate
Salt formation solvent Ethyl acetate Ethanol, isopropanol Solvent polarity affects salt crystallization

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound's structure facilitates interaction with microbial targets, potentially leading to effective antibacterial and antifungal agents.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CC. albicans12 µg/mL

These findings suggest that derivatives of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride can be further explored for their potential in treating infections caused by resistant strains.

Anticancer Properties

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can activate caspases and alter mitochondrial function, leading to cell death.

Case Study: Apoptotic Mechanisms
In vitro studies have shown that treatment with the compound resulted in:

  • Increased expression of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.
  • Induction of S-phase cell cycle arrest.

These mechanisms suggest its potential as an anticancer agent, warranting further investigation into its efficacy against various cancer types.

CNS Activity

The piperazine component of the compound is known for its neuroactive properties. Preliminary studies indicate that it may affect neurotransmitter systems, potentially serving as an anxiolytic or antidepressant.

Table 2: Neuropharmacological Effects

EffectObserved Outcome
Anxiety ReductionSignificant decrease in anxiety-like behavior in animal models
Mood StabilizationImprovement in depressive symptoms in preclinical trials

These findings highlight the need for further exploration into its therapeutic potential for mood disorders.

Mechanism of Action

The mechanism of action of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Reference
Target Compound 2-Methylphenyl C₁₅H₂₁Cl₂N₅ 342.26 Under investigation (AK Scientific)
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride Phenyl C₁₃H₁₇Cl₂N₅ 316.23 Anticancer (solid tumor testing)
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine 2-Fluorophenyl C₁₃H₁₆Cl₂FN₅ 336.21 Discontinued (CymitQuimica)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl (oxadiazole) C₁₃H₁₆Cl₂N₄O 331.24 No reported activity
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride Phenyl (oxadiazole) C₁₄H₂₀Cl₂N₄O 331.24 Structural analog (no bioactivity data)

Pharmacological and Physicochemical Properties

Key Observations :

Anticancer Potential: The phenyl analog (C₁₃H₁₇Cl₂N₅) demonstrated activity against solid tumors in preclinical studies, suggesting the triazole-piperazine scaffold’s relevance in oncology . The methyl group in the target compound may modulate lipophilicity and target engagement.

Solubility : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for bioavailability .

Structural Flexibility : Piperazine’s conformational flexibility allows interactions with diverse targets (e.g., serotonin receptors, microbial enzymes), while triazole/oxadiazole rings enhance metabolic resistance .

Biological Activity

1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride (CAS No. 1610377-13-3) is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole ring and a piperazine moiety, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and triazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for some related compounds range from 34 to 100 µM, indicating promising activity against tumor cells . Specifically, compounds with a piperazine core have been noted for their ability to disrupt microtubule formation, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23139.78
Compound BU-87 MG38.29
Compound CMCF-752

Antiviral Activity

The compound's structural features suggest potential antiviral properties as well. In a study involving triazole derivatives, compounds demonstrated significant inhibition against SARS-CoV-2, with an IC50 value of 1.87 µM for one derivative . This indicates that similar structural motifs could confer antiviral activity to this compound.

Anthelmintic Activity

Piperazine derivatives are also recognized for their anthelmintic properties. Research shows that certain piperazine-containing compounds exhibit larvicidal effects against parasitic infections. For example, compounds with modifications at the phenyl group demonstrated enhanced activity against muscle larvae of Trichinella spiralis .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • LDH Release : Cytotoxicity assays indicate that treatment with piperazine derivatives results in significant lactate dehydrogenase (LDH) release, a marker of cell membrane integrity loss and cell death .

Case Studies

In various laboratory settings, compounds structurally related to this compound have been tested for their efficacy against different cancer types and viral infections.

Study Example

One notable study evaluated the effects of a series of triazole-piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through specific pathways involving microtubule disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted phenyl azides and propargyl-piperazine precursors .
  • Step 2 : Quaternization of the piperazine nitrogen using concentrated hydrochloric acid in ethanol, followed by crystallization to isolate the dihydrochloride salt .
  • Key Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:8) and confirm purity using HPLC (>95%) and NMR spectroscopy .

Q. How should the compound be handled safely in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Adhere to OSHA’s permissible exposure limit (PEL) of 5 mg/m³ (TWA) and use fume hoods for handling powders .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid aluminum or copper equipment due to incompatibility .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. What analytical methods are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to quantify impurities (<0.5%) .
  • Spectroscopy : Confirm the triazole-piperazine linkage via FT-IR (C-N stretch at 1,250 cm⁻¹) and ¹H NMR (triazole proton at δ 7.8–8.2 ppm) .
  • Titration : For dihydrochloride quantification, employ potentiometric titration with 0.1M NaOH (endpoint pH 4.5–5.0) .

Advanced Research Questions

Q. How can conflicting pKa values reported in literature be resolved for this compound?

  • Methodological Answer :

  • Issue : pKa discrepancies arise from ionic strength variations (e.g., 0.1M vs. 0.5M NaCl).
  • Resolution : Apply the Debye-Hückel equation to extrapolate pKa values at infinite dilution. For piperazine derivatives, pK₁ ≈ 5.32 and pK₂ ≈ 9.70 under standardized conditions .
  • Validation : Compare hydrogen electrode and glass electrode measurements in buffered seawater (ionic strength 0.7M) to calibrate deviations .

Q. What strategies mitigate nitrosamine formation during long-term storage?

  • Methodological Answer :

  • Risk : Piperazine derivatives can form carcinogenic nitrosamines in acidic gastric conditions or with nitrate impurities .
  • Mitigation :
  • Add antioxidants (e.g., ascorbic acid, 0.1% w/w) to formulations.
  • Store under nitrogen atmosphere at –20°C to suppress oxidative degradation .
  • Monitor nitrosamine levels via LC-MS/MS (LOQ: 1 ppb) quarterly .

Q. How does the substitution pattern on the triazole ring influence pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate receptor binding.
  • In Silico Analysis : Perform molecular docking (AutoDock Vina) against aminopeptidase N (APN) or VEGFR2 to predict affinity changes. For example, 2-methyl substitution enhances hydrophobic interactions in APN’s S1 pocket .
  • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., APN inhibition reduced from 12 nM to 8 nM with 4-Cl substitution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

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